Moclobemide-d8

Description

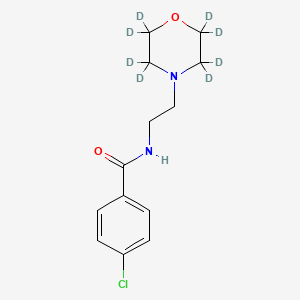

Structure

3D Structure

Properties

Molecular Formula |

C13H17ClN2O2 |

|---|---|

Molecular Weight |

276.79 g/mol |

IUPAC Name |

4-chloro-N-[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)ethyl]benzamide |

InChI |

InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)/i7D2,8D2,9D2,10D2 |

InChI Key |

YHXISWVBGDMDLQ-UFBJYANTSA-N |

Isomeric SMILES |

[2H]C1(C(OC(C(N1CCNC(=O)C2=CC=C(C=C2)Cl)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

What is Moclobemide-d8 and its chemical structure?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moclobemide-d8 is the deuterated analog of Moclobemide, a reversible inhibitor of monoamine oxidase A (MAO-A).[1] Moclobemide itself is an antidepressant medication used in the treatment of major depressive disorder and social anxiety.[2] The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, makes this compound a valuable tool in pharmaceutical research.[3] Deuterated compounds are particularly useful as internal standards in quantitative bioanalytical assays, such as those employing mass spectrometry, and in studies investigating the pharmacokinetics and metabolism of the parent drug. The kinetic isotope effect, resulting from the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can lead to altered metabolic profiles, potentially enhancing a drug's therapeutic properties.[3]

Chemical Structure of this compound

This compound is structurally identical to Moclobemide, with the exception that eight hydrogen atoms on the morpholine ring have been replaced by deuterium atoms.

Chemical Name: 4-chloro-N-(2-(morpholin-4-yl-d8)ethyl)benzamide Molecular Formula: C₁₃H₉D₈ClN₂O₂ Molecular Weight: 276.79 g/mol

The structure is as follows:

(Note: This is a simplified representation. The precise stereochemistry is not depicted.)

Physicochemical and Pharmacokinetic Properties

The introduction of deuterium can subtly alter the physicochemical properties of a molecule, which in turn can influence its pharmacokinetic profile.[3][4][5] While specific experimental data for this compound is limited, the following table summarizes the known properties of Moclobemide and the anticipated effects of deuteration.

| Property | Moclobemide | This compound (Anticipated) |

| Molecular Formula | C₁₃H₁₇ClN₂O₂ | C₁₃H₉D₈ClN₂O₂ |

| Molecular Weight | 268.74 g/mol [2] | 276.79 g/mol |

| Melting Point | Data not readily available | May be slightly different from Moclobemide. Deuteration can lead to either an increase or decrease in melting point depending on intermolecular forces.[3] |

| Solubility | Data not readily available | May be altered. Some studies have shown that deuteration can increase the aqueous solubility of a drug.[3] |

| Bioavailability | ~55% after a single dose, increasing to >80% with repeated doses | Potentially increased due to a reduced first-pass metabolism (kinetic isotope effect). |

| Protein Binding | ~50%, primarily to albumin | Expected to be similar to Moclobemide. |

| Metabolism | Extensively metabolized by the liver, primarily via CYP2C19 and CYP2D6.[2] | The rate of metabolism is expected to be slower due to the kinetic isotope effect at the sites of deuteration on the morpholine ring. |

| Elimination Half-life | 1-2 hours[2] | Potentially longer than that of Moclobemide due to slower metabolism. |

| Excretion | Almost entirely as metabolites in the urine.[2] | Expected to be similar to Moclobemide. |

Mechanism of Action of Moclobemide

Moclobemide is a selective and reversible inhibitor of monoamine oxidase A (MAO-A).[2] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.[2] By reversibly inhibiting MAO-A, Moclobemide leads to an accumulation of these neurotransmitters, thereby enhancing neurotransmission and exerting its antidepressant effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Moclobemide | C13H17ClN2O2 | CID 4235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium - Wikipedia [en.wikipedia.org]

- 5. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Moclobemide-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Moclobemide-d8, a deuterated analog of the reversible monoamine oxidase A inhibitor, Moclobemide. This document is intended for researchers, scientists, and professionals involved in drug development and stable isotope labeling.

Introduction

Moclobemide is a pharmaceutical agent used for the treatment of depression and social anxiety. The introduction of deuterium atoms into the Moclobemide structure to create this compound can offer advantages in metabolic profiling and pharmacokinetic studies. This guide outlines a plausible synthetic route to this compound and details the analytical methodologies for determining its isotopic purity.

Synthesis of this compound

The synthesis of this compound (4-chloro-N-(2-(morpholin-d8-4-yl)ethyl)benzamide) involves a two-step process starting from commercially available deuterated and non-deuterated precursors. The key deuterated intermediate is morpholine-d8.

Step 1: Synthesis of 4-(2-Aminoethyl)morpholine-d8

The first step involves the synthesis of the deuterated intermediate, 4-(2-aminoethyl)morpholine-d8. A plausible method is the reaction of morpholine-d8 with 2-bromoethylamine hydrochloride.

Experimental Protocol:

-

To a solution of morpholine-d8 (1.0 eq) in a suitable solvent such as acetonitrile, 2-bromoethylamine hydrochloride (1.2 eq) and a non-nucleophilic base like potassium carbonate (2.5 eq) are added.

-

The reaction mixture is heated to reflux and stirred for 24 hours.

-

After cooling to room temperature, the inorganic salts are removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude 4-(2-aminoethyl)morpholine-d8, which can be purified by vacuum distillation.

Step 2: Coupling with 4-Chlorobenzoyl Chloride

The final step is the amide coupling of 4-(2-aminoethyl)morpholine-d8 with 4-chlorobenzoyl chloride to yield this compound.[1]

Experimental Protocol:

-

4-(2-Aminoethyl)morpholine-d8 (1.0 eq) is dissolved in a suitable solvent, for example, dichloromethane, and cooled in an ice bath.

-

A solution of 4-chlorobenzoyl chloride (1.1 eq) in dichloromethane is added dropwise to the cooled solution of the amine.

-

A base such as triethylamine (1.2 eq) is added to scavenge the hydrochloric acid formed during the reaction.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is then quenched with water, and the organic layer is separated.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system like ethanol/water.

Logical Relationship of the Synthesis Process:

Caption: Synthetic pathway of this compound.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is crucial to ensure the quality and reliability of its use in scientific studies. The primary techniques for this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a deuterated compound. By comparing the theoretical and experimental mass spectra, the degree of deuterium incorporation can be accurately quantified.[2][3]

Experimental Protocol:

-

A sample of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile.

-

The solution is infused into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

A full scan mass spectrum is acquired in the region of the molecular ion [M+H]⁺.

-

The relative intensities of the peaks corresponding to the different isotopologues (d0 to d8) are measured.

-

The isotopic purity is calculated based on the relative abundance of the desired d8 isotopologue compared to the other isotopologues.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR spectroscopy are complementary techniques for assessing isotopic purity. ¹H NMR can be used to determine the degree of deuteration at specific sites by observing the reduction in the intensity of proton signals. ²H NMR directly detects the deuterium nuclei, providing a profile of the deuterated sites.[4][5]

Experimental Protocol:

-

¹H NMR: A known amount of the this compound sample and an internal standard are dissolved in a suitable NMR solvent (e.g., CDCl₃). The ¹H NMR spectrum is recorded, and the integrals of the residual proton signals in the deuterated regions are compared to the integral of a non-deuterated proton signal in the molecule (e.g., aromatic protons) or the internal standard.

-

²H NMR: The this compound sample is dissolved in a protonated solvent (e.g., CHCl₃). The ²H NMR spectrum is acquired, and the signals corresponding to the deuterium atoms at different positions are observed and integrated.

Workflow for Isotopic Purity Determination:

Caption: Analytical workflow for isotopic purity.

Quantitative Data Summary

The following table summarizes hypothetical but realistic quantitative data for the isotopic purity of a synthesized batch of this compound, as determined by mass spectrometry.

| Isotopologue | Relative Abundance (%) |

| d0 | 0.1 |

| d1 | 0.2 |

| d2 | 0.5 |

| d3 | 1.0 |

| d4 | 2.5 |

| d5 | 5.0 |

| d6 | 10.0 |

| d7 | 20.0 |

| d8 | 60.7 |

| Isotopic Purity | >98% (d8) |

Note: This data is for illustrative purposes. Actual results may vary depending on the synthetic methodology and purification techniques employed. The isotopic purity is often reported as the percentage of the desired deuterated species (d8 in this case) relative to all deuterated and non-deuterated species.

Conclusion

This technical guide has provided a detailed overview of a plausible synthetic route for this compound and the established analytical methods for the determination of its isotopic purity. The successful synthesis and rigorous analysis of deuterated compounds like this compound are essential for advancing research in drug metabolism, pharmacokinetics, and other areas of drug development. The provided experimental outlines and data presentation serve as a valuable resource for scientists and researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

An In-Depth Technical Guide to the Physical and Chemical Properties of Moclobemide-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moclobemide-d8 is the deuterated analog of Moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA). This modification, where eight hydrogen atoms are replaced by deuterium, makes it a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis of Moclobemide. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visualizations of its mechanism of action and experimental workflows.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and analysis. While some properties are not experimentally determined for the deuterated species, they are expected to be very similar to the parent compound, Moclobemide.

| Property | This compound | Moclobemide |

| Molecular Formula | C₁₃H₉D₈ClN₂O₂[1] | C₁₃H₁₇ClN₂O₂[2][3] |

| Molecular Weight | 276.79 g/mol [1][4] | 268.74 g/mol [2][3] |

| Appearance | Solid (predicted) | White to off-white solid |

| Melting Point | Not available | 137 °C[3] |

| Boiling Point | Not available | 447.7 ± 40.0 °C (predicted)[3] |

| Solubility | Not available | DMSO: >20 mg/mL[5] |

| Storage Condition | Refer to Certificate of Analysis | Room temperature[5] |

Mechanism of Action

Moclobemide is a selective and reversible inhibitor of monoamine oxidase A (MAO-A). MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft. By inhibiting MAO-A, Moclobemide increases the concentration of these neurotransmitters, leading to its antidepressant effects.[6]

Caption: Mechanism of action of this compound as a reversible inhibitor of MAO-A.

Experimental Protocols

Synthesis of this compound (Proposed)

The synthesis of this compound can be adapted from established methods for Moclobemide, utilizing deuterated starting materials. A common route involves the acylation of N-(2-aminoethyl)morpholine with a derivative of 4-chlorobenzoic acid.[7][8][9] To introduce the deuterium labels, deuterated morpholine or a deuterated acylating agent would be used.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology (Adapted from Moclobemide Synthesis):

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-aminoethyl)morpholine-d8 in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the solution to act as a scavenger for the hydrochloric acid by-product.

-

Acylation: Slowly add a solution of 4-chlorobenzoyl chloride in the same anhydrous solvent to the reaction mixture, maintaining a low temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of Moclobemide and its metabolites in biological matrices.[10] this compound is an ideal internal standard for these assays due to its similar chromatographic behavior and distinct mass.

Caption: General workflow for the HPLC analysis of Moclobemide using this compound.

Detailed Methodology (Example):

-

Chromatographic System: A standard HPLC system equipped with a UV or mass spectrometric detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 240-250 nm or mass spectrometry for higher sensitivity and specificity.

-

Internal Standard: this compound is added to samples and calibration standards to correct for variations in sample preparation and injection volume.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound and to determine the positions of deuterium incorporation.[11] ²H NMR can also be employed to directly observe the deuterium signals.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of this compound and for determining its isotopic purity.[12][13][14] High-resolution mass spectrometry (HRMS) is particularly useful for resolving the isotopic distribution and accurately calculating the level of deuteration.[15][16]

Determination of Isotopic Purity

The isotopic purity of this compound is a critical quality attribute. It is typically determined by mass spectrometry, where the relative intensities of the mass isotopologues are measured.[14][17]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent.

-

Mass Spectrometric Analysis: The sample is infused into a high-resolution mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired over the expected m/z range for this compound and its isotopologues.

-

Data Analysis: The peak intensities for the deuterated species (M+8) and the non-deuterated (M) and partially deuterated species (M+1 to M+7) are measured. The isotopic purity is calculated as the percentage of the desired deuterated species relative to the sum of all related isotopic peaks.

Stability and Storage

While specific stability data for this compound is not widely published, it is expected to have similar stability to Moclobemide. For long-term storage, it is recommended to store the compound as a solid at low temperatures (e.g., -20°C) and protected from light and moisture to prevent degradation. Solutions should be prepared fresh for use.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical analysis. This guide has provided a detailed overview of its physical and chemical properties, a proposed synthetic route, and established analytical methodologies. The provided diagrams offer a clear visualization of its mechanism of action and experimental workflows, aiding in the understanding and application of this important deuterated compound. For specific applications, it is always recommended to refer to the product's certificate of analysis and relevant scientific literature.

References

- 1. clearsynth.com [clearsynth.com]

- 2. Moclobemide | C13H17ClN2O2 | CID 4235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Moclobemide | 71320-77-9 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Moclobemide = 98 HPLC, solid 71320-77-9 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. CN1094040A - The synthetic method of moclobemide - Google Patents [patents.google.com]

- 9. CN101759667A - Preparation method of novel antidepressant moclobemide - Google Patents [patents.google.com]

- 10. Determination of the new monoamine oxidase inhibitor moclobemide and three of its metabolites in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. studymind.co.uk [studymind.co.uk]

- 12. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. almacgroup.com [almacgroup.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs | Yao Xue Xue Bao;(12): 1176-1185, 2024. | WPRIM [pesquisa.bvsalud.org]

Moclobemide-d8 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Moclobemide-d8, a deuterated analog of the reversible monoamine oxidase A (MAO-A) inhibitor, Moclobemide. This guide is intended for use in research and development, particularly in pharmacokinetic and metabolic studies where a stable isotope-labeled internal standard is required for quantitative analysis.

Core Data Presentation

The key quantitative data for this compound and its parent compound, Moclobemide, are summarized in the table below for easy reference and comparison.

| Property | This compound | Moclobemide (Unlabeled) |

| CAS Number | 2309010-25-9[1] | 71320-77-9[2][3][4] |

| Molecular Weight | 276.79 g/mol [1][2][3][5][6] | 268.74 g/mol [4] |

| Molecular Formula | C₁₃H₉D₈ClN₂O₂[1][2][3] | C₁₃H₁₇ClN₂O₂[4] |

Experimental Protocols

This compound is primarily utilized as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of Moclobemide in biological matrices such as plasma. Below are detailed methodologies for the determination of Moclobemide, where this compound would be an ideal internal standard.

Determination of Moclobemide in Human Plasma by HPLC-UV

This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of human plasma, add the internal standard (this compound).

-

Alkalinize the plasma sample to a pH of approximately 11.

-

Add 10 mL of n-butyl chloride or dichloromethane and vortex for 5 minutes.

-

Centrifuge at 2000 rpm for 3 minutes to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC system.

-

-

Chromatographic Conditions:

Quantification of Moclobemide in Human Blood by LC-MS

This high-sensitivity method is ideal for studies requiring low detection limits.

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of whole blood, add 100 µL of acetonitrile containing the internal standard (this compound).

-

Vortex the mixture to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of a water/methanol (90/10 v/v) solution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

-

-

Liquid Chromatography Conditions:

-

LC System: UltiMate 3000 RSLC system.

-

Column: Accucore™ Phenyl Hexyl (100 x 2.1 mm, 2.6 µm).

-

Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: Q Exactive Focus hybrid quadrupole-Orbitrap mass spectrometer.

-

Ionization Source: Heated electrospray ionization (HESI) in positive mode.

-

Detection Mode: Full MS mode with a resolution of 35,000 (FWHM) at m/z 200, scanning a mass range of 100-600 m/z.

-

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of Moclobemide and a typical experimental workflow for its quantification.

Caption: Mechanism of action of Moclobemide.

Caption: Bioanalytical workflow for Moclobemide.

References

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. A validated high-performance liquid chromatographic method for the determination of moclobemide and its two metabolites in human plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. clearsynth.com [clearsynth.com]

- 5. Determination of moclobemide in human plasma by high-performance liquid chromatography with spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Deuterium-Labeled Moclobemide: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of deuterium-labeled Moclobemide for research purposes. Moclobemide, a reversible inhibitor of monoamine oxidase A (RIMA), is primarily used in the treatment of depression and social anxiety. The strategic replacement of hydrogen atoms with deuterium in the Moclobemide molecule can offer significant advantages in research, particularly in studies of drug metabolism, pharmacokinetics, and as an internal standard in analytical assays. This document details the rationale for deuterium labeling, proposes a synthetic pathway, outlines analytical characterization methods, and discusses the potential impact on the drug's metabolic profile and pharmacokinetic parameters. Detailed experimental protocols and data are presented to guide researchers in the utilization of this valuable tool.

Introduction to Deuterium Labeling in Drug Research

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has emerged as a valuable tool in pharmaceutical research and development. The substitution of hydrogen with deuterium in a drug molecule can lead to the kinetic isotope effect (KIE), where the increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This seemingly subtle modification can significantly alter the rate of metabolic processes that involve the cleavage of a C-H bond, often leading to a slower rate of drug metabolism.

The primary applications of deuterium-labeled compounds in drug research include:

-

Metabolic Pathway Elucidation: Tracking the metabolic fate of a drug by analyzing the distribution of deuterium in its metabolites.

-

Pharmacokinetic Modulation: Improving a drug's pharmacokinetic profile by reducing its rate of metabolism, which can lead to increased half-life, enhanced bioavailability, and potentially a reduced dosing frequency.

-

Reduction of Toxic Metabolites: Shifting the metabolic pathway away from the formation of toxic byproducts.

-

Internal Standards: Use as highly accurate internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), due to their similar chemical properties but distinct mass.

Moclobemide: Mechanism of Action and Metabolism

Moclobemide is a benzamide derivative that acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A). By inhibiting MAO-A, Moclobemide increases the synaptic concentrations of key neurotransmitters like serotonin, norepinephrine, and dopamine, which is the basis for its antidepressant effects.

The metabolism of Moclobemide is extensive and primarily occurs in the liver. The major metabolic pathways involve oxidation of the morpholine ring and N-oxidation. The cytochrome P450 enzyme CYP2C19 is a key player in the metabolism of Moclobemide.[1][2][3] Given that metabolism is a significant route of elimination for Moclobemide, strategic deuterium labeling is a promising approach to modulate its pharmacokinetic properties.

Signaling Pathway of Moclobemide

Caption: Signaling pathway of Moclobemide's antidepressant action.

Synthesis of Deuterium-Labeled Moclobemide

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of d4-Moclobemide.

Experimental Protocol (Hypothetical)

Materials:

-

Morpholine

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Palladium on carbon (10 wt. %)

-

2-Bromoethanol

-

Thionyl chloride (SOCl₂)

-

Sodium azide (NaN₃)

-

4-Chlorobenzoyl chloride

-

Anhydrous solvents (e.g., THF, DMF)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Synthesis of d4-Morpholine: Morpholine is subjected to H/D exchange using D₂O and a palladium catalyst under elevated temperature and pressure. The reaction progress is monitored by ¹H NMR to confirm the disappearance of the signals corresponding to the morpholine protons.

-

Synthesis of d4-2-(Morpholino)ethanol: d4-Morpholine is reacted with 2-bromoethanol in an appropriate solvent to yield the deuterated alcohol.

-

Synthesis of d4-4-(2-Chloroethyl)morpholine: The deuterated alcohol is then chlorinated using thionyl chloride.

-

Synthesis of d4-4-(2-Azidoethyl)morpholine: The chlorinated intermediate is converted to the corresponding azide by reaction with sodium azide.

-

Synthesis of d4-4-(2-Aminoethyl)morpholine: The azide is reduced to the primary amine, for example, by catalytic hydrogenation.

-

Synthesis of d4-Moclobemide: The final step involves the acylation of d4-4-(2-aminoethyl)morpholine with 4-chlorobenzoyl chloride in the presence of a non-nucleophilic base to yield d4-Moclobemide.

Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.

Analytical Characterization

The synthesized deuterium-labeled Moclobemide must be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of deuterated compounds.

-

¹H NMR: The ¹H NMR spectrum of deuterated Moclobemide is expected to show a significant reduction or complete absence of signals corresponding to the positions where deuterium has been incorporated. For example, in d4-Moclobemide (deuterated on the morpholine ring), the signals for the morpholine protons would be absent.[4]

-

²H NMR: A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation, confirming the success of the labeling.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms bonded to deuterium, often appearing as multiplets due to C-D coupling.

Table 1: Comparison of Expected NMR Data for Moclobemide and d4-Moclobemide

| Nucleus | Moclobemide (Expected) | d4-Moclobemide (Expected) | Rationale for Difference |

| ¹H NMR | Signals for aromatic, ethyl, and morpholine protons present.[4] | Signals for morpholine protons absent or significantly reduced. | Replacement of protons with deuterium. |

| ²H NMR | No significant signals. | Signals corresponding to the chemical shifts of the morpholine protons. | Presence of deuterium at the morpholine positions. |

| ¹³C NMR | Singlets for all carbon atoms.[4] | Multiplets for the carbon atoms of the morpholine ring. | Coupling between ¹³C and ²H nuclei. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve an accurately weighed sample of the deuterated Moclobemide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the integration of the remaining proton signals to quantify the degree of deuteration.

-

²H NMR Acquisition: Acquire a ²H NMR spectrum to directly observe the deuterium signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe the carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the deuterated compound and assessing the isotopic purity.

-

Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS): The mass spectrum of d4-Moclobemide will show a molecular ion peak (M⁺) that is 4 mass units higher than that of unlabeled Moclobemide.[5][6]

-

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the exact mass of the deuterated compound, further confirming its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to pinpoint the location of the deuterium labels within the molecule. The fragmentation pattern will be similar to that of unlabeled Moclobemide, but the masses of the fragments containing the deuterium labels will be shifted accordingly.

Table 2: Expected Mass Spectrometry Data for Moclobemide and d4-Moclobemide

| Analysis | Moclobemide (m/z) | d4-Moclobemide (m/z) | Rationale for Difference |

| Molecular Ion [M+H]⁺ (ESI) | 269.1055 | 273.1307 | Addition of 4 deuterium atoms. |

| Major Fragment (EI) | 113 (morpholinoethyl fragment) | 117 | Addition of 4 deuterium atoms to the morpholine ring. |

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the deuterated Moclobemide in a suitable solvent (e.g., methanol, acetonitrile).

-

MS Acquisition: Infuse the sample into the mass spectrometer using an appropriate ionization source (ESI or EI). Acquire a full scan mass spectrum.

-

MS/MS Acquisition: Select the molecular ion of the deuterated compound as the precursor ion and acquire a product ion scan to observe the fragmentation pattern.

Pharmacokinetic and Metabolic Considerations

The primary rationale for deuterating Moclobemide for many research applications is to alter its pharmacokinetic profile by slowing down its metabolism.

The Kinetic Isotope Effect (KIE)

The C-D bond is stronger than the C-H bond, requiring more energy to break. In metabolic reactions where C-H bond cleavage is the rate-limiting step, substituting hydrogen with deuterium can significantly slow down the reaction rate. This is known as the deuterium kinetic isotope effect (KIE). For Moclobemide, which is metabolized by oxidation of the morpholine ring, deuteration at this position is expected to exhibit a significant KIE.[7]

Impact on Pharmacokinetic Parameters

Slowing the metabolism of Moclobemide through deuteration is anticipated to have the following effects on its pharmacokinetic parameters:

-

Increased Half-Life (t½): A slower rate of elimination will result in a longer half-life.

-

Increased Area Under the Curve (AUC): The total drug exposure over time will be increased.

-

Decreased Clearance (CL): The rate at which the drug is removed from the body will be reduced.

-

Increased Bioavailability (F): Reduced first-pass metabolism in the liver can lead to a higher proportion of the administered dose reaching systemic circulation.

Table 3: Hypothetical Pharmacokinetic Parameters of Moclobemide vs. d4-Moclobemide

| Parameter | Moclobemide | d4-Moclobemide (Hypothetical) | Expected Change |

| Half-Life (t½) | ~2-4 hours | 4-8 hours | Increase |

| Clearance (CL) | High | Moderate | Decrease |

| Bioavailability (F) | ~60-80% | >80% | Increase |

| Volume of Distribution (Vd) | ~1.2 L/kg | ~1.2 L/kg | No significant change expected |

Note: The values for d4-Moclobemide are hypothetical and are presented to illustrate the potential impact of deuteration. Actual values would need to be determined experimentally.

Experimental Workflow for In Vitro Metabolism Studies

Caption: Workflow for in vitro comparative metabolism studies.

Experimental Protocol: In Vitro Metabolism Assay

-

Incubation: Incubate Moclobemide and d4-Moclobemide separately with liver microsomes (e.g., human or rat) in the presence of the cofactor NADPH.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction at each time point by adding a quenching solvent such as acetonitrile.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the disappearance of the parent drug and the formation of metabolites.

-

Data Analysis: Calculate the in vitro half-life and intrinsic clearance for both compounds to determine the kinetic isotope effect.

Conclusion

Deuterium-labeled Moclobemide is a valuable research tool with significant potential to advance our understanding of its metabolism and pharmacokinetics. The ability to modulate its metabolic fate through deuteration opens up new avenues for research into its therapeutic applications and provides a highly specific internal standard for analytical studies. While the synthesis and analysis of deuterated compounds require specialized techniques, the insights gained from such studies are invaluable for drug development professionals. This guide provides a foundational framework for researchers interested in utilizing deuterium-labeled Moclobemide in their work.

References

- 1. tn-sanso.co.jp [tn-sanso.co.jp]

- 2. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. g-standaard.nl [g-standaard.nl]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Moclobemide-d8 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neuropharmacology and bioanalysis, the precision and accuracy of quantitative assays are paramount. Moclobemide, a reversible inhibitor of monoamine oxidase A (MAO-A), is a widely studied antidepressant.[1][2][3][4][5] Its therapeutic efficacy is dependent on achieving and maintaining optimal plasma concentrations, necessitating the use of robust analytical methods for its quantification in biological matrices. This technical guide delves into the core principles and practical application of Moclobemide-d8 as an internal standard in the quantitative analysis of moclobemide by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in bioanalytical mass spectrometry. It provides a means to correct for variability inherent in the analytical process, from sample preparation to instrument response, thereby ensuring the reliability and accuracy of the obtained quantitative data. This guide will provide an in-depth exploration of the mechanism of action of moclobemide, the principles of internal standardization with a deuterated analog, a detailed experimental protocol, and the expected validation parameters.

Mechanism of Action of Moclobemide

Moclobemide exerts its therapeutic effect through the selective and reversible inhibition of monoamine oxidase A (MAO-A).[1][2][3][4][5] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, moclobemide increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism for its antidepressant and anxiolytic effects. The reversibility of its binding to MAO-A distinguishes it from older, irreversible MAO inhibitors, leading to a more favorable side-effect profile, particularly concerning dietary tyramine interactions.[5]

Figure 1: Mechanism of action of Moclobemide.

The Role of this compound as an Internal Standard

In quantitative LC-MS/MS analysis, an internal standard (IS) is a compound of known concentration that is added to all samples, including calibrators, quality controls, and unknown study samples. The ideal IS has physicochemical properties very similar to the analyte of interest. This compound is a deuterated analog of moclobemide, where eight hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule that is chemically identical to moclobemide in its behavior during sample preparation and chromatographic separation, but has a different mass-to-charge ratio (m/z), allowing it to be distinguished from the analyte by the mass spectrometer.

The primary function of this compound is to compensate for any potential variability during the analytical procedure, including:

-

Sample Preparation: Losses during extraction, evaporation, and reconstitution steps.

-

Chromatographic Separation: Minor variations in retention time and peak shape.

-

Mass Spectrometric Detection: Fluctuations in ionization efficiency and detector response.

By calculating the ratio of the analyte peak area to the internal standard peak area, these variations are normalized, leading to more accurate and precise quantification.

Figure 2: Bioanalytical workflow using an internal standard.

Experimental Protocol

This section outlines a representative experimental protocol for the quantification of moclobemide in human plasma using this compound as an internal standard. This protocol is a composite based on established bioanalytical methods for similar compounds.

Materials and Reagents

-

Moclobemide reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (drug-free)

Sample Preparation

A protein precipitation method is commonly employed for sample cleanup:

-

To 100 µL of plasma sample, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

| Parameter | Moclobemide | This compound (Inferred) |

| Precursor Ion (Q1) | 269.1 m/z[6] | 277.1 m/z |

| Product Ion (Q3) | 182.0 m/z[6] | 182.0 m/z |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy | Optimized for maximal signal (e.g., 20-30 eV) | Optimized for maximal signal (e.g., 20-30 eV) |

| Ion Source Temp. | 500°C | 500°C |

Note: The MRM transition for this compound is inferred based on the addition of 8 Daltons to the precursor ion mass of moclobemide, assuming the fragmentation pattern remains the same. This should be confirmed experimentally during method development.

Method Validation

A bioanalytical method must be validated to ensure its reliability for the intended application. The validation parameters and their typical acceptance criteria according to regulatory guidelines (e.g., FDA, EMA) are summarized below.

| Parameter | Acceptance Criteria |

| Linearity | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |

| Precision (CV%) | Within-run and between-run precision should be ≤15% (≤20% at the LLOQ). |

| Accuracy (% Bias) | Within-run and between-run accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). |

| Recovery | The extraction recovery of the analyte and internal standard should be consistent and reproducible. |

| Matrix Effect | The matrix factor (ratio of analyte peak area in the presence of matrix to the peak area in a neat solution) should be consistent across different lots of the biological matrix. The CV of the matrix factor should be ≤15%. |

| Stability | The analyte should be stable in the biological matrix under the expected conditions of sample collection, storage, and processing (e.g., freeze-thaw cycles, short-term bench-top, long-term storage). |

Conclusion

The use of this compound as an internal standard is integral to the development of a robust and reliable LC-MS/MS method for the quantitative analysis of moclobemide in biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process effectively corrects for potential sources of error, ensuring the high quality of data required in research, clinical, and drug development settings. The detailed understanding of moclobemide's mechanism of action, coupled with a well-validated bioanalytical method, provides a powerful tool for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.

Figure 3: Logical relationship of internal standard correction.

References

- 1. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Moclobemide. A review of its pharmacological properties and therapeutic use in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Moclobemide: Evolution, Pharmacodynamic, and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Moclobemide - Wikipedia [en.wikipedia.org]

- 5. Moclobemide. An update of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Moclobemide | C13H17ClN2O2 | CID 4235 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Suppliers and Laboratory Applications of Moclobemide-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of Moclobemide-d8, a deuterated internal standard essential for the accurate quantification of the antidepressant drug moclobemide in laboratory settings. This document outlines key product specifications, details relevant experimental protocols, and presents visual workflows to aid researchers in their procurement and application of this critical analytical tool.

Introduction to this compound

Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of major depressive disorder and social anxiety. In research and clinical applications, particularly in pharmacokinetic and metabolic studies, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification of the parent drug in biological matrices. This compound, in which eight hydrogen atoms have been replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based assays due to its similar chemical and physical properties to moclobemide, but with a distinct mass-to-charge ratio.

Commercial Suppliers of this compound

Several reputable chemical suppliers offer this compound for laboratory use. While specific quantitative data such as exact purity and isotopic enrichment are typically provided on the lot-specific Certificate of Analysis (CoA) upon purchase, the following table summarizes publicly available information from prominent suppliers. Researchers are advised to contact the suppliers directly to obtain the most current and detailed product specifications.

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Available Formats |

| MedChemExpress | This compound | 2309010-25-9 | C₁₃H₉D₈ClN₂O₂ | 276.79 | Information not publicly available; CoA provided with purchase. | 1 mg, 5 mg, 10 mg |

| Clearsynth | This compound | Not specified | C₁₃H₉D₈ClN₂O₂ | 276.79 | Information not publicly available; CoA provided with purchase. | Inquire for details |

| LGC Standards | This compound | Not specified | C₁₃H₉D₈ClN₂O₂ | 276.79 | >95% (HPLC)[1] | 1 mg, 10 mg[1] |

| Cayman Chemical | Moclobemide-d4 | 2929883-33-8 | C₁₃H₁₃D₄ClN₂O₂ | 272.8 | ≥99% deuterated forms (d₁-d₄)[2] | Inquire for details |

| Santa Cruz Biotechnology | Moclobemide | 71320-77-9 | C₁₃H₁₇ClN₂O₂ | 268.74 | ≥99%[3] | Inquire for details |

Note: Researchers should always request and consult the Certificate of Analysis for the specific lot of this compound they intend to use to obtain precise data on purity, isotopic enrichment, and any identified impurities.

Experimental Protocols for the Use of this compound

This compound is primarily employed as an internal standard in quantitative analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following are detailed methodologies adapted from published research, demonstrating the application of a deuterated internal standard for moclobemide analysis.

Quantification of Moclobemide in Human Plasma using HPLC

This protocol is based on a validated HPLC method for the determination of moclobemide and its metabolites in human plasma.[4][5]

a. Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of human plasma in a polypropylene tube, add a known concentration of this compound solution (internal standard).

-

Add 200 µL of 1 M NaOH to alkalize the sample.

-

Add 5 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v) as the extraction solvent.

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a 50 µL aliquot into the HPLC system.

b. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (e.g., 30:70, v/v), with the pH adjusted to 3.0 with phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 245 nm.

-

Quantification: The concentration of moclobemide in the plasma sample is determined by calculating the peak area ratio of moclobemide to this compound and comparing it to a calibration curve prepared with known concentrations of moclobemide and a constant concentration of the internal standard.

Quantification of Moclobemide in Human Serum using UPLC-MS/MS

This protocol is adapted from a method for the rapid detection of multiple neuropsychotropic drugs in human serum.[6]

a. Sample Preparation (Protein Precipitation):

-

To 50 µL of human serum in a microcentrifuge tube, add 150 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing a known concentration of this compound.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

Inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.

b. UPLC-MS/MS Conditions:

-

UPLC System:

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B over a short run time (e.g., 5-10 minutes).

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Moclobemide: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized, reflecting the mass shift due to deuterium).

-

-

Quantification: The concentration of moclobemide is determined by the ratio of the peak area of the analyte's MRM transition to the peak area of the this compound internal standard's MRM transition, plotted against a calibration curve.

-

Visualizations

Workflow for Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates a typical workflow for the quantification of an analyte (in this case, moclobemide) in a biological sample using a deuterated internal standard like this compound.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Supplier Selection Logic

This diagram outlines the logical steps a researcher would take when selecting a commercial supplier for this compound.

Caption: Decision workflow for selecting a this compound supplier.

References

- 1. This compound | CAS | LGC Standards [lgcstandards.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. A validated high-performance liquid chromatographic method for the determination of moclobemide and its two metabolites in human plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatographic method for the determination of moclobemide and its two major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Moclobemide in Human Plasma using Moclobemide-d8 as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Moclobemide in human plasma. The use of a stable isotope-labeled internal standard, Moclobemide-d8, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described protocol, involving a straightforward protein precipitation extraction and a rapid chromatographic separation, is suitable for high-throughput applications in clinical research, pharmacokinetic studies, and therapeutic drug monitoring.

Introduction

Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of depression and social anxiety. Accurate and reliable quantification of Moclobemide in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments, as well as for therapeutic drug monitoring to optimize patient dosage and minimize adverse effects. LC-MS/MS has become the gold standard for bioanalytical testing due to its high sensitivity, selectivity, and speed. The incorporation of a stable isotope-labeled internal standard, such as this compound, is a critical component of a robust quantitative LC-MS/MS assay, as it effectively corrects for variability in extraction recovery and ion suppression or enhancement. This application note provides a comprehensive protocol for the determination of Moclobemide in human plasma using this compound as the internal standard.

Data Presentation

The following table summarizes the typical validation parameters for the LC-MS/MS method for the quantification of Moclobemide in human plasma.

| Validation Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | ≤ 10% |

| Inter-day Precision (%RSD) | ≤ 12% |

| Accuracy (% Bias) | Within ± 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal, compensated by internal standard |

Experimental Protocols

Materials and Reagents

-

Moclobemide reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (≥ 98%)

-

Ammonium formate

-

Human plasma (drug-free)

Instrumentation

-

A validated LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation

-

Thaw human plasma samples and standards at room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient Program:

-

0.0 - 0.5 min: 10% B

-

0.5 - 2.5 min: 10% to 90% B

-

2.5 - 3.5 min: 90% B

-

3.5 - 3.6 min: 90% to 10% B

-

3.6 - 5.0 min: 10% B (re-equilibration)

-

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Moclobemide | 269.1 | 113.1 | 29 |

| This compound | 277.2 | 113.1 | 29 |

-

Source Parameters (Typical):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Mandatory Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Moclobemide.

Caption: Logic of using an internal standard for quantitative analysis.

Caption: Simplified signaling pathway of Moclobemide's mechanism of action.

Application Note: Quantitative Analysis of Moclobemide in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Moclobemide in human plasma. The method utilizes Moclobemide-d8 as a stable isotope-labeled internal standard to ensure high accuracy and precision. Sample preparation is performed using a straightforward protein precipitation technique. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, and detection is carried out on a triple quadrupole mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The method was validated for linearity, accuracy, precision, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of depressive disorders. Accurate measurement of its concentration in human plasma is crucial for pharmacokinetic and pharmacodynamic assessments, as well as for therapeutic drug monitoring to optimize patient outcomes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects. This document provides a detailed protocol for the quantitative analysis of Moclobemide in human plasma using an LC-MS/MS method with this compound as the internal standard.

Experimental

Materials and Reagents

-

Moclobemide (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical Column: C18, 2.1 x 50 mm, 2.6 µm (e.g., Phenomenex, Waters)

Stock and Working Solutions

-

Moclobemide Stock Solution (1 mg/mL): Accurately weigh and dissolve Moclobemide in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Moclobemide stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration in acetonitrile.

Protocols

Sample Preparation

-

Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

-

Pipette 50 µL of human plasma into the labeled tubes.

-

Add 150 µL of the this compound internal standard working solution in acetonitrile to each tube.

-

Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Gradient Program:

| Time (min) | %B |

| 0.0 | 20 |

| 0.5 | 20 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 20 |

| 5.0 | 20 |

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Moclobemide | 269.1 | 186.1 |

| This compound | 277.2 | 194.1 |

-

Ion Source Parameters: Optimized for the specific instrument used. Typical parameters include:

-

Curtain Gas: 30 psi

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Data Presentation

Calibration Curve

The method was linear over the concentration range of 1 to 2000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Moclobemide to this compound against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Moclobemide | 1 - 2000 | > 0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |

| LQC | 3 | < 10 | ± 10 | < 10 | ± 10 |

| MQC | 100 | < 8 | ± 8 | < 8 | ± 8 |

| HQC | 1600 | < 7 | ± 7 | < 7 | ± 7 |

Recovery

The extraction recovery of Moclobemide was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels. The recovery of the internal standard was also assessed.

| QC Level | Concentration (ng/mL) | Moclobemide Recovery (%) | This compound Recovery (%) |

| LQC | 3 | 92.5 | 94.1 |

| MQC | 100 | 95.1 | 93.8 |

| HQC | 1600 | 93.7 | 94.5 |

Visualization

Caption: Experimental workflow for Moclobemide analysis.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Moclobemide in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making this method well-suited for clinical and research applications.

Application Notes & Protocols: UPLC-MS/MS Method for Neuropsychiatric Drug Monitoring Using Isotopic Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therapeutic drug monitoring (TDM) of neuropsychiatric drugs is crucial for optimizing patient outcomes by ensuring drug concentrations are within the therapeutic range, thus minimizing toxicity and maximizing efficacy. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a powerful analytical technique for this purpose, offering high sensitivity, selectivity, and speed.[1] The use of stable isotope-labeled internal standards (SIL-IS) is a key component of robust UPLC-MS/MS methods, as it compensates for variability in sample preparation and matrix effects, leading to highly accurate and precise quantification.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of various neuropsychiatric drugs in biological matrices, such as plasma and urine, using a UPLC-MS/MS method with isotopic standards.

Experimental Workflow

The general workflow for the UPLC-MS/MS analysis of neuropsychiatric drugs involves several key stages, from sample receipt to data analysis. The following diagram illustrates this process.

Caption: A diagram illustrating the UPLC-MS/MS workflow for neuropsychiatric drug monitoring.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common, simple, and efficient method for extracting neuropsychiatric drugs from biological matrices like plasma or serum.[2]

Materials:

-

Patient plasma or serum samples

-

Isotopic-labeled internal standard (IS) working solution in acetonitrile

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes (e.g., 1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Pipette 50 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution in acetonitrile to the sample.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 15,000-16,100 x g) for 2-8 minutes to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

For some methods, the supernatant may be diluted further with water before injection into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

Instrumentation:

-

UPLC System (e.g., Waters ACQUITY UPLC I-Class)

-

Tandem Mass Spectrometer (e.g., Waters Xevo TQD, AB Sciex QTRAP 4500)[4]

Chromatographic Conditions (Example for Antipsychotics): [2][4]

-

Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or Phenomenex phenyl-hexyl C18 (50.0 × 2.1 mm, 1.7 µm)[2][4]

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate[4]

-

Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate[4]

-

Flow Rate: 400 µL/min[2]

-

Column Temperature: 35 °C[4]

-

Injection Volume: 2.0 µL[4]

-

Gradient Elution: A typical gradient would involve a gradual increase in the percentage of Mobile Phase B over a short run time (e.g., under 5 minutes) to elute the analytes of interest.[2]

Mass Spectrometry Conditions (Example): [4]

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 400 °C[4]

-

Ion Spray Voltage: Optimized for analyte sensitivity

-

Collision Gas: High-purity nitrogen

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and its corresponding isotopic internal standard must be determined and optimized.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for UPLC-MS/MS methods for various neuropsychiatric drugs.

Table 1: Linearity Ranges for Selected Antipsychotics

| Analyte | Matrix | Linearity Range (ng/mL) | Reference |

| Haloperidol | Plasma | 0.2 - 90 | [2] |

| Flupentixol | Plasma | 0.5 - 90 | [2] |

| Levomepromazine | Plasma | 1 - 450 | [2] |

| Clozapine | Plasma | 25.0 - 1500.0 | [4] |

| Risperidone | Plasma | 2.5 - 150.0 | [4] |

| Olanzapine | Plasma | 5.0 - 300.0 | [4] |

| Aripiprazole | Plasma | 25.0 - 1500.0 | [4] |

| Quetiapine | Plasma | 25.0 - 1500.0 | [4] |

Table 2: Method Validation Parameters for Selected Antidepressants

| Parameter | Citalopram | Fluoxetine | Sertraline | Venlafaxine | Reference |

| Matrix | Plasma | Plasma | Plasma | Plasma | |

| Linearity Range (ng/mL) | 10 - 1000 | 10 - 1000 | 10 - 1000 | 10 - 1000 | |

| Intra-day Precision (%RSD) | < 10% | < 10% | < 10% | < 10% | [5] |

| Inter-day Precision (%RSD) | < 10% | < 10% | < 10% | < 10% | [5] |

| Accuracy (%) | 90.3 - 114.3 | 90.3 - 114.3 | 90.3 - 114.3 | 90.3 - 114.3 | [5] |

| Recovery (%) | 85.5 - 114.5 | 85.5 - 114.5 | 85.5 - 114.5 | 85.5 - 114.5 | [5] |

Table 3: Validation Data for a Multiplex Antipsychotic Assay in Serum [3]

| Analyte | Within-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Recovery (%) |

| Aripiprazole | 1.3 - 8.9 | 1.8 - 7.6 | 87.00 - 106.73 | 86.21 - 99.77 |

| Amisulpride | 1.3 - 8.9 | 1.8 - 7.6 | 87.00 - 106.73 | 86.21 - 99.77 |

| Olanzapine | 1.3 - 8.9 | 1.8 - 7.6 | 87.00 - 106.73 | 86.21 - 99.77 |

| Paliperidone | 1.3 - 8.9 | 1.8 - 7.6 | 87.00 - 106.73 | 86.21 - 99.77 |

| Ziprasidone | 1.3 - 8.9 | 1.8 - 7.6 | 87.00 - 106.73 | 86.21 - 99.77 |

Method Validation

A UPLC-MS/MS method for therapeutic drug monitoring must be fully validated according to international guidelines. Key validation parameters include:[2][6]

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes from endogenous components in the matrix or other potential interferences.

-

Linearity and Range: The concentration range over which the method is accurate and precise.

-

Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision), assessed at multiple concentrations (low, medium, and high QC levels).

-

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision.[7][8]

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. The use of isotopic internal standards is crucial for minimizing matrix effects.[2]

-

Recovery: The efficiency of the extraction process.

-

Stability: The stability of the analytes in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

Conclusion

The UPLC-MS/MS method detailed in these application notes provides a rapid, sensitive, and robust approach for the therapeutic drug monitoring of a wide range of neuropsychiatric drugs. The use of isotopic internal standards and a simple protein precipitation sample preparation protocol allows for high-throughput and accurate quantification, making it an invaluable tool for clinical research and routine TDM. The provided protocols and performance data serve as a foundation for laboratories to develop and validate their own specific assays for neuropsychiatric drug monitoring.

References

- 1. organomation.com [organomation.com]

- 2. Quantification of typical antipsychotics in human plasma by ultra-high performance liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application value of UPLC-MS/MS in detecting serum concentration of anti-schizophrenic drugs in patients with mental illnes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Application of Moclobemide-d8 in Pharmacokinetic and Pharmacodynamic Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA), an antidepressant used in the treatment of major depressive disorder and social anxiety.[1][2] Accurate and precise quantification of moclobemide in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Moclobemide-d8, a deuterated analog of moclobemide, serves as an ideal internal standard for bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is best practice as it co-elutes with the analyte and corrects for variability in sample preparation and instrument response, thereby ensuring the accuracy and reliability of the quantitative data.

Application Notes

Pharmacokinetic Studies

The primary application of this compound is as an internal standard in the quantitative analysis of moclobemide in biological samples (e.g., plasma, urine) to characterize its pharmacokinetic profile. Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) are determined from the concentration-time data generated.

Moclobemide is rapidly and almost completely absorbed after oral administration, with peak plasma levels occurring within 0.3 to 2 hours.[3] Its bioavailability increases from about 60% after a single dose to over 80% with repeated administration. The elimination half-life is approximately 2 hours.[3]

Pharmacodynamic Studies

In pharmacodynamic studies, this compound is used to facilitate the accurate measurement of moclobemide concentrations, which can then be correlated with its pharmacological effects. The primary pharmacodynamic effect of moclobemide is the reversible inhibition of monoamine oxidase A (MAO-A).[4] This inhibition leads to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[4]